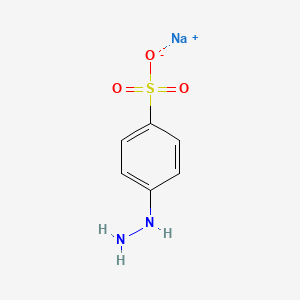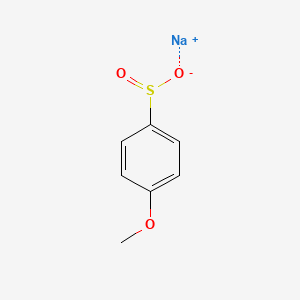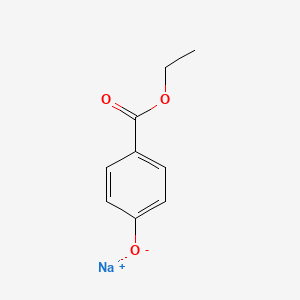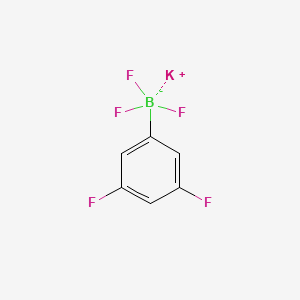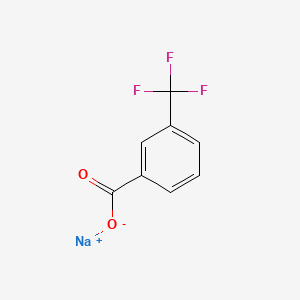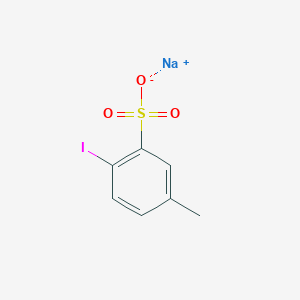
Sodium tri-sec-butylborohydride
Übersicht
Beschreibung
Sodium tri-sec-butylborohydride is a specialized reducing agent widely used in organic synthesis. It is known for its high selectivity and efficiency in reducing various functional groups, making it a valuable tool in both academic and industrial settings. The compound is typically available as a solution in tetrahydrofuran and is recognized for its ability to perform stereoselective reductions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tri-sec-butylborohydride can be synthesized by reacting tri-sec-butylborane with sodium hydride in tetrahydrofuran. The reaction is typically carried out at room temperature, and the product is obtained as a colorless solution .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of reagents and solvents to ensure safety and product purity. The compound is often produced in specialized facilities equipped to handle the reactive nature of the starting materials and the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tri-sec-butylborohydride primarily undergoes reduction reactions. It is highly effective in reducing carbonyl compounds to alcohols, including aldehydes, ketones, and esters. The compound is also used in the reduction of imines and nitriles to amines .
Common Reagents and Conditions: The reagent is typically used in tetrahydrofuran as a solvent. Common reaction conditions include room temperature or slightly elevated temperatures, depending on the substrate and desired reaction rate. The presence of sodium ions can influence the selectivity and efficiency of the reduction process .
Major Products Formed: The major products formed from reactions involving this compound are typically alcohols and amines, depending on the starting materials. For example, the reduction of a ketone will yield a secondary alcohol, while the reduction of an imine will produce a primary amine .
Wissenschaftliche Forschungsanwendungen
Sodium tri-sec-butylborohydride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium tri-sec-butylborohydride involves the transfer of a hydride ion (H-) from the boron atom to the electrophilic center of the substrate, typically a carbonyl carbon. This nucleophilic attack results in the reduction of the carbonyl group to an alcohol. The steric bulk of the sec-butyl groups on the boron atom influences the selectivity of the reduction, favoring the formation of specific stereoisomers .
Vergleich Mit ähnlichen Verbindungen
Lithium tri-sec-butylborohydride (L-Selectride): Similar in structure and reactivity but uses lithium as the counterion instead of sodium.
Potassium tri-sec-butylborohydride (K-Selectride): Uses potassium as the counterion and is known for its high reactivity and selectivity in reductions.
Sodium cyanoborohydride: A milder reducing agent compared to sodium tri-sec-butylborohydride, often used for reductive aminations.
Sodium triacetoxyborohydride: Another selective reducing agent used primarily for reductive aminations.
Uniqueness: this compound is unique due to its combination of high reactivity and selectivity. The steric bulk of the sec-butyl groups provides a level of control over the reduction process, making it particularly useful for stereoselective reductions. Its sodium counterion also influences its solubility and reactivity compared to its lithium and potassium counterparts .
Eigenschaften
InChI |
InChI=1S/C12H27B.Na/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-12H,7-9H2,1-6H3;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQOLIPZGAUEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)CC)(C(C)CC)C(C)CC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67276-04-4, 67279-07-6 | |
| Record name | Sodium hydrotri-sec-butylborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067276044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gona-1,3,5,7,9,15-hexaen-12-one, (14beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067279076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrotri-sec-butylborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




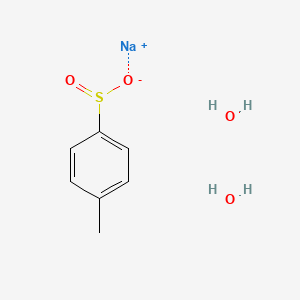

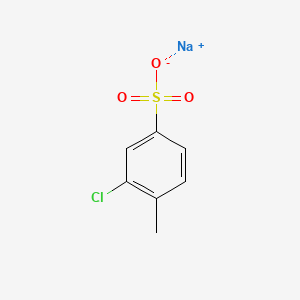
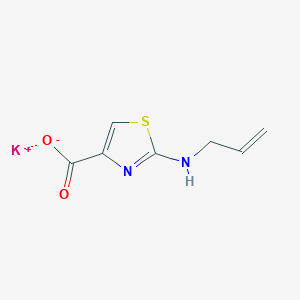
![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B1324494.png)
